N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide
Overview
Description
N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide, commonly known as MOB, is a chemical compound that is widely used in scientific research for its potential therapeutic applications. MOB is a benzamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Antioxidant Activity
Amino-substituted benzamide derivatives, including those related to N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide, have been recognized for their capacity to act as powerful antioxidants. They achieve this by scavenging free radicals. Studies have highlighted the electrochemical oxidation mechanisms of these compounds, which are pivotal for understanding their free radical scavenging activities. Notably, electrochemical oxidation of such derivatives involves complex, pH-dependent processes with the transfer of electrons and protons, leading to the formation of products like quinonediimine derivatives, which have significant antioxidant activity (Jovanović et al., 2020).
Biological Activity Spectrum
Benzamide derivatives have shown a wide spectrum of biological activities. A notable study involved the analysis of chloro-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, where the compounds demonstrated biological activity against mycobacterial, bacterial, and fungal strains. Additionally, these compounds were evaluated for their activity related to the inhibition of photosynthetic electron transport in spinach chloroplasts. The study provided insights into the relationships between the lipophilicity, chemical structure, and structure-activity relationships of these compounds (Imramovský et al., 2011).
Antimicrobial and Anticancer Potentials
Certain benzamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer potentials. For instance, a specific benzamide derivative demonstrated notable antimicrobial activity, while another showed significant anticancer activity. Quantitative Structure-Activity Relationship (QSAR) studies conducted on these compounds emphasized the importance of certain topological and electronic parameters in describing their antimicrobial activities (Deep et al., 2016).
Neuroleptic Activity
Benzamides of certain structures have been designed and synthesized as potential neuroleptics. These compounds were evaluated for their inhibitory effects on specific stereotyped behaviors in rats. The structure-activity relationship observed in these studies provides insights into the neuroleptic activity of benzamide derivatives. A particular compound, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide, was identified as a potent drug candidate with the potential for fewer side effects in the treatment of psychosis (Iwanami et al., 1981).
properties
IUPAC Name |
N-[2-(4-methoxyanilino)-2-oxoethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-21-14-9-7-13(8-10-14)18-15(19)11-17-16(20)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVYNXIWQZDHCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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